molecular formula C18H12BrClN6OS B11269424 4-bromo-N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-bromo-N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11269424
M. Wt: 475.8 g/mol
InChI Key: FXNJKFWGCFJPAG-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a bromobenzamide moiety with a triazole and thiadiazole ring system, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-chlorophenyl azide can react with 5-methyl-1H-1,2,3-triazole to form the desired triazole ring.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The triazole and thiadiazole rings can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The amide bond in the benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives of the triazole and thiadiazole rings.

    Reduction: Reduced forms of the triazole and thiadiazole rings.

    Hydrolysis: 4-bromobenzoic acid and the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used to study the interactions between heterocyclic compounds and biological macromolecules. Its structure could be modified to create analogs with potential biological activity.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The triazole and thiadiazole rings are known to exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The triazole and thiadiazole rings may facilitate binding to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(4-chlorophenyl)benzamide: Lacks the triazole and thiadiazole rings, making it less complex.

    N-(3-chlorophenyl)-4-bromobenzamide: Similar structure but without the triazole and thiadiazole rings.

    4-bromo-2-(4-chlorophenyl)-1H-imidazole: Contains an imidazole ring instead of the triazole and thiadiazole rings.

Uniqueness

The presence of both triazole and thiadiazole rings in 4-bromo-N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide makes it unique compared to similar compounds. These rings can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H12BrClN6OS

Molecular Weight

475.8 g/mol

IUPAC Name

4-bromo-N-[3-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C18H12BrClN6OS/c1-10-15(23-25-26(10)14-8-6-13(20)7-9-14)16-21-18(28-24-16)22-17(27)11-2-4-12(19)5-3-11/h2-9H,1H3,(H,21,22,24,27)

InChI Key

FXNJKFWGCFJPAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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